molecular formula C23H23ClN2O2 B11574387 3-[(4-tert-butylphenoxy)methyl]-N-(5-chloropyridin-2-yl)benzamide

3-[(4-tert-butylphenoxy)methyl]-N-(5-chloropyridin-2-yl)benzamide

Cat. No.: B11574387
M. Wt: 394.9 g/mol
InChI Key: ZJGSJFZXHXWQJE-UHFFFAOYSA-N
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Description

3-[(4-tert-butylphenoxy)methyl]-N-(5-chloropyridin-2-yl)benzamide is a complex organic compound with a unique structure that combines a benzamide core with tert-butylphenoxy and chloropyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-tert-butylphenoxy)methyl]-N-(5-chloropyridin-2-yl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-tert-butylphenol with formaldehyde to form 4-tert-butylphenoxymethyl chloride. This intermediate is then reacted with 5-chloropyridin-2-amine to form the desired benzamide compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-[(4-tert-butylphenoxy)methyl]-N-(5-chloropyridin-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

3-[(4-tert-butylphenoxy)methyl]-N-(5-chloropyridin-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-tert-butylphenoxy)methyl]-N-(5-chloropyridin-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-tert-butylphenoxy)methyl]-4-methoxybenzaldehyde
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine

Uniqueness

3-[(4-tert-butylphenoxy)methyl]-N-(5-chloropyridin-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development .

Properties

Molecular Formula

C23H23ClN2O2

Molecular Weight

394.9 g/mol

IUPAC Name

3-[(4-tert-butylphenoxy)methyl]-N-(5-chloropyridin-2-yl)benzamide

InChI

InChI=1S/C23H23ClN2O2/c1-23(2,3)18-7-10-20(11-8-18)28-15-16-5-4-6-17(13-16)22(27)26-21-12-9-19(24)14-25-21/h4-14H,15H2,1-3H3,(H,25,26,27)

InChI Key

ZJGSJFZXHXWQJE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)NC3=NC=C(C=C3)Cl

Origin of Product

United States

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